molecular formula C22H18ClN3O3S B8453138 LSN-2606297

LSN-2606297

Cat. No.: B8453138
M. Wt: 439.9 g/mol
InChI Key: BIAOSDCOCQFWJQ-UHFFFAOYSA-N
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Description

LSN-2606297 (CAS No. 239097-74-6) is a heterocyclic organic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. It is characterized by a benzoxazole backbone substituted with an amine group at the 5-position, synthesized via a tin(II)-mediated reduction of 5-nitro-1,2-benzoxazole under acidic conditions . Key properties include:

  • High solubility: 1.55 mg/mL (0.0116 mol/L) in aqueous media.
  • Toxicity: Classified with a "Warning" label due to undefined acute toxicity risks.

This compound is of interest in medicinal chemistry for its structural versatility and modifiable pharmacophore, making it a candidate for drug discovery pipelines targeting neurological or metabolic disorders.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

5-[4-(azetidin-3-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)-[1,3]thiazolo[5,4-c]pyridin-4-one

InChI

InChI=1S/C22H18ClN3O3S/c1-28-19-10-15(6-7-18(19)29-16-11-24-12-16)26-9-8-17-20(22(26)27)30-21(25-17)13-2-4-14(23)5-3-13/h2-10,16,24H,11-12H2,1H3

InChI Key

BIAOSDCOCQFWJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CC3=C(C2=O)SC(=N3)C4=CC=C(C=C4)Cl)OC5CNC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LSN-2606297 typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-(Azetidin-3-yloxy)-3-methoxy-benzaldehyde and 4-chloro-phenyl-thiazolopyridinone. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the removal of impurities and the attainment of the desired product quality.

Chemical Reactions Analysis

Types of Reactions

LSN-2606297 undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while substitution reactions on the chlorophenyl group can produce various substituted phenyl derivatives.

Scientific Research Applications

LSN-2606297 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of LSN-2606297 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Similarities

LSN-2606297 belongs to the benzoxazole family, which shares a bicyclic aromatic system with nitrogen and oxygen heteroatoms. Two structurally analogous compounds are selected for comparison:

Compound A : 1,2-Benzoxazol-5-amine (CAS 828300-70-5)
  • Molecular Formula : C₇H₆N₂O (identical to this compound).
  • Key Differences : Substituent positioning and electronic effects due to nitro-group reduction pathways during synthesis .
Compound B : 2-Oxo-1-(4-(trifluoromethoxy)phenyl)-1,2-dihydropyridine-3-carbaldehyde (CAS 36404-89-4)
  • Molecular Formula: C₁₃H₉F₃NO₃.
  • Functional Similarity : Shares a heterocyclic core with electron-withdrawing substituents, influencing receptor binding affinity .

Comparative Data Table

Property This compound Compound A Compound B
Molecular Weight 134.14 g/mol 134.14 g/mol 284.21 g/mol
Solubility 1.55 mg/mL 1.20 mg/mL 13.7 mg/mL
Bioavailability Score 0.55 0.50 0.55
CYP Inhibition CYP1A2 None reported CYP2D6
Synthetic Yield 95% 85% 72%
Toxicity Warning Yes No Yes

Sources:

Research Findings and Limitations

Key Studies

  • This compound : Demonstrated moderate activity in preliminary kinase inhibition assays but lacks in vivo toxicity data .
  • Compound A : Used as a scaffold for antitubercular agents but shows reduced solubility, limiting its therapeutic utility .

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